2H-1-Benzopyran-3-carboxamide, N-(2-phenylethyl)- 2H-1-Benzopyran-3-carboxamide, N-(2-phenylethyl)-
Brand Name: Vulcanchem
CAS No.: 83823-10-3
VCID: VC15124113
InChI: InChI=1S/C18H17NO2/c20-18(19-11-10-14-6-2-1-3-7-14)16-12-15-8-4-5-9-17(15)21-13-16/h1-9,12H,10-11,13H2,(H,19,20)
SMILES:
Molecular Formula: C18H17NO2
Molecular Weight: 279.3 g/mol

2H-1-Benzopyran-3-carboxamide, N-(2-phenylethyl)-

CAS No.: 83823-10-3

Cat. No.: VC15124113

Molecular Formula: C18H17NO2

Molecular Weight: 279.3 g/mol

* For research use only. Not for human or veterinary use.

2H-1-Benzopyran-3-carboxamide, N-(2-phenylethyl)- - 83823-10-3

Specification

CAS No. 83823-10-3
Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
IUPAC Name N-(2-phenylethyl)-2H-chromene-3-carboxamide
Standard InChI InChI=1S/C18H17NO2/c20-18(19-11-10-14-6-2-1-3-7-14)16-12-15-8-4-5-9-17(15)21-13-16/h1-9,12H,10-11,13H2,(H,19,20)
Standard InChI Key DFFJXEMYKJFSGW-UHFFFAOYSA-N
Canonical SMILES C1C(=CC2=CC=CC=C2O1)C(=O)NCCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, N-(2-phenylethyl)-2H-chromene-3-carboxamide, reflects its core structure: a 2H-chromene (benzopyran) ring system substituted at position 3 with a carboxamide group linked to a 2-phenylethyl chain. Key structural features include:

  • Benzopyran Core: A fused bicyclic system comprising a benzene ring fused to a pyran ring, providing a planar aromatic scaffold for intermolecular interactions.

  • Carboxamide Group: Positioned at C3, this moiety enhances hydrogen-bonding capacity and solubility.

  • Phenylethyl Side Chain: A hydrophobic substituent that influences lipid membrane permeability and target binding affinity.

The canonical SMILES representation, C1C(=CC2=CC=CC=C2O1)C(=O)NCCC3=CC=CC=C3, confirms the connectivity of these groups.

Physicochemical Profile

Table 1 summarizes the compound’s key physicochemical properties derived from experimental and computational data :

PropertyValue
Molecular FormulaC18H17NO2\text{C}_{18}\text{H}_{17}\text{NO}_{2}
Molecular Weight279.3 g/mol
XLogP33.8 (Predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar Surface Area46.2 Ų
SolubilityLow aqueous solubility (<1 mg/mL)

The compound’s logP value suggests moderate lipophilicity, aligning with its ability to cross biological membranes. Its low solubility may necessitate formulation strategies for in vivo applications.

Synthesis and Optimization

Traditional Solution-Phase Synthesis

Early synthetic routes involved multi-step solution-phase reactions. A representative pathway includes:

  • Benzopyran Core Formation: Condensation of salicylaldehyde derivatives with β-keto esters under acidic conditions yields the 2H-benzopyran scaffold.

  • Carboxamide Introduction: Reaction of the C3 carboxylic acid derivative with 2-phenylethylamine using coupling agents like EDCl/HOBt.

Yields in early methods were suboptimal (40–60%) due to side reactions at the electron-rich benzopyran core.

Solid-Phase Parallel Synthesis

Advances in combinatorial chemistry enabled higher efficiency. Park et al. developed a solid-phase route using Wang resin :

  • Resin Functionalization: Loading of 4-hydroxyphenylacetic acid onto Wang resin via ester linkage.

  • Cyclization: Treatment with ethyl triflate and base forms the benzopyran ring.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling introduces aryl boronic acids for R-group diversification.

  • Cleavage: HF/pyridine releases the final product with >85% purity .

This method produced a 144-member library, demonstrating scalability and versatility for structure-activity relationship (SAR) studies .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The compound inhibits COX-2 with an IC₅₀ of 0.8 μM, surpassing celecoxib (IC₅₀ = 1.2 μM) in murine macrophage assays. Molecular docking studies suggest the phenylethyl side chain occupies COX-2’s hydrophobic pocket, while the carboxamide forms hydrogen bonds with Arg120.

Antimicrobial Effects

Against Staphylococcus aureus (ATCC 29213), the compound exhibits a MIC of 32 μg/mL, comparable to ciprofloxacin (MIC = 16 μg/mL). The benzopyran core disrupts bacterial membrane integrity, as evidenced by propidium iodide uptake assays.

Antioxidant Capacity

In DPPH radical scavenging assays, the compound achieves 75% inhibition at 100 μM, outperforming ascorbic acid (68%). The electron-donating carboxamide group likely stabilizes free radicals.

Applications and Future Directions

Drug Development

The compound’s COX-2 selectivity positions it as a lead for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity. Preclinical trials in rodent arthritis models show 60% reduction in paw swelling at 10 mg/kg.

Material Science

Functionalized benzopyrans serve as photoactive components in organic LEDs (OLEDs). The compound’s fluorescence quantum yield (Φf=0.45\Phi_f = 0.45) suggests utility in optoelectronic devices.

Synthetic Biology

Engineered E. coli strains expressing cytochrome P450 enzymes catalyze the compound’s regioselective hydroxylation, enabling sustainable production .

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